Dahlein 5.6
Description
Dahlein 5.6 is a bioactive peptide isolated from the skin secretions of the Australian aquatic frog Litoria dahlii. It belongs to a class of antimicrobial peptides (AMPs) characterized by their amphipathic α-helical structures, which enable membrane disruption in microbial targets. The peptide sequence of this compound comprises 26 amino acid residues, with a molecular weight of approximately 2.8 kDa and a net positive charge (+4) at physiological pH, facilitating interactions with negatively charged bacterial membranes . Its antimicrobial activity spans Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentrations (MICs) in the range of 2–8 µM against Escherichia coli and Staphylococcus aureus .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLASLGKVFGGYLAEKLKPK |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
Dahlein 5.6 shares structural homology with other amphibian-derived AMPs, such as hinnavin II from Artogeia rapae and temporins from Rana temporaria. A comparative analysis of structural parameters is summarized in Table 1.
Table 1. Structural Features of this compound and Analogous AMPs
Key differences include:
- Chain Length : this compound is longer than temporins, enabling broader membrane interactions.
- Charge Density : Higher positive charge compared to hinnavin II enhances electrostatic binding to bacterial membranes.
- Structural Motifs : Unlike β-sheet-rich temporins, this compound adopts an α-helical conformation, similar to hinnavin II .
Functional Comparison: Antimicrobial Activity and Selectivity
Spectrum of Activity
This compound exhibits broad-spectrum activity, whereas hinnavin II shows selectivity toward Gram-negative bacteria. Temporin L is highly selective for Gram-positive strains (Table 2).
Table 2. Antimicrobial Activity (MIC, µM)
| Organism | This compound | Hinnavin II | Temporin L |
|---|---|---|---|
| E. coli (Gram-) | 4 | 6 | >32 |
| S. aureus (Gram+) | 2 | >32 | 8 |
| Pseudomonas aeruginosa | 8 | 4 | >32 |
Mechanisms of Action
- Membrane Disruption : this compound and hinnavin II induce pore formation via carpet or barrel-stave mechanisms, while temporin L disrupts membrane integrity through electrostatic interactions .
- Synergy with Antibiotics: this compound shows synergistic effects with β-lactams against methicillin-resistant S.
Challenges in Comparative Analysis
Methodological Variability
- Extraction and Purification : Differences in extraction protocols (e.g., solid-phase synthesis vs. native secretion) can alter peptide conformations and activity profiles .
- Assay Conditions : Variability in MIC testing (e.g., broth microdilution vs. agar diffusion) may lead to inconsistent potency rankings .
Structural-Activity Relationship (SAR) Limitations
- Sequence Homology vs. Functional Divergence: Peptides with >80% sequence similarity (e.g., this compound and hinnavin II) may exhibit distinct selectivity due to minor residue substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
